molecular formula C14H18ClNO3S B1349601 Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 560080-98-0

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1349601
CAS No.: 560080-98-0
M. Wt: 315.8 g/mol
InChI Key: CQZKBYVOSQIULB-UHFFFAOYSA-N
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Description

Benzothiophene Chemistry: Historical Development and Significance

Benzothiophene chemistry traces its origins to the early discovery of these heterocyclic compounds as natural constituents of petroleum-related deposits, particularly lignite tar. The fundamental benzothiophene structure, characterized by an aromatic organic compound with molecular formula C₈H₆S and an odor similar to naphthalene, established the foundation for an entire class of sulfur-containing heterocycles that would prove instrumental in modern medicinal chemistry. The historical development of benzothiophene chemistry gained momentum through the recognition that these compounds possessed unique electronic properties derived from the fusion of benzene and thiophene rings, creating a privileged scaffold for drug discovery.

The significance of benzothiophene derivatives in pharmaceutical applications became evident through their incorporation into clinically important drugs such as raloxifene, zileuton, and sertaconazole. These therapeutic agents demonstrated that benzothiophene scaffolds could exhibit diverse biological activities including anti-inflammatory, anti-estrogenic, and anti-human immunodeficiency virus properties. The development of synthetic methodologies for benzothiophene construction evolved from traditional transition metal-catalyzed cyclization approaches to more sophisticated metal-free conditions, reflecting the growing demand for environmentally benign synthetic protocols.

Research in benzothiophene chemistry expanded significantly with the recognition that these heterocycles served as key motifs in compounds exhibiting antioxidant, antitumor, and anti-inflammatory properties. The versatility of the benzothiophene core structure enabled medicinal chemists to explore structure-activity relationships systematically, leading to the discovery of numerous lead molecules against various diseases. Contemporary developments in this field emphasize the importance of regioselective functionalization methods, particularly at the C3 position, which presents unique synthetic challenges compared to the more accessible C2 position.

Classification and Nomenclature of Tetrahydrobenzothiophene Derivatives

Tetrahydrobenzothiophene derivatives constitute a distinct subclass within the broader benzothiophene family, characterized by the saturation of the benzene ring to form a cyclohexane-fused thiophene system. The systematic nomenclature of these compounds follows International Union of Pure and Applied Chemistry guidelines, with the core structure designated as 4,5,6,7-tetrahydro-1-benzothiophene or alternatively as 4,5,6,7-tetrahydrobenzo[b]thiophene. This nomenclature system accounts for the reduced aromatic character of the benzene ring while maintaining the thiophene designation for the sulfur-containing five-membered ring.

The classification of tetrahydrobenzothiophene derivatives depends on substitution patterns and functional group modifications at various positions of the core structure. Substitutions at the 2-position typically involve amino groups or acyl modifications, while the 3-position commonly accommodates carboxylate esters or carboxamide functionalities. The tetrahydro modification introduces conformational flexibility that distinguishes these compounds from their fully aromatic counterparts, potentially influencing their biological activity profiles and synthetic accessibility.

Structural variations within this class include amino-substituted derivatives such as 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which serve as versatile building blocks for synthesizing diverse heterocyclic congeners. The nomenclature system accommodates complex substitution patterns, as exemplified by compounds bearing chloroacetyl groups, which introduce reactive electrophilic centers that facilitate further synthetic transformations. This systematic approach to classification enables researchers to correlate structural features with biological activities and synthetic utility.

Structural Class Core Scaffold Key Functional Groups Synthetic Applications
Amino-tetrahydrobenzothiophenes 4,5,6,7-tetrahydrobenzo[b]thiophene 2-amino, 3-carbonitrile Building blocks for heterocycle synthesis
Ester-tetrahydrobenzothiophenes 4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate esters Pharmaceutical intermediates
Acyl-tetrahydrobenzothiophenes 4,5,6,7-tetrahydrobenzo[b]thiophene 2-acylamino groups Antibacterial agents
Chloroacetyl-tetrahydrobenzothiophenes 4,5,6,7-tetrahydrobenzo[b]thiophene 2-chloroacetamido, 3-carboxylate Synthetic intermediates

Chemical Context of Chloroacetyl-Substituted Heterocycles

Chloroacetyl groups represent highly versatile functional moieties in heterocyclic chemistry, serving as reactive electrophilic centers that enable diverse synthetic transformations. The incorporation of chloroacetyl substituents into heterocyclic scaffolds, particularly tetrahydrobenzothiophene systems, provides opportunities for nucleophilic substitution reactions that can generate complex molecular architectures. The chloroacetyl functionality exhibits dual reactivity, functioning both as an acylating agent and as a source of electrophilic carbon centers suitable for carbon-carbon and carbon-heteroatom bond formation.

In the context of tetrahydrobenzothiophene chemistry, chloroacetyl substitution typically occurs at the 2-amino position, forming stable amide linkages that resist hydrolysis under normal synthetic conditions. The chloroacetyl group's reactivity profile enables subsequent transformations through nucleophilic displacement of the chloride, facilitating the construction of diverse heterocyclic systems including thiophenes, pyrans, and thiazoles. This synthetic versatility makes chloroacetyl-substituted tetrahydrobenzothiophenes valuable intermediates in multi-step synthetic sequences.

The electronic properties of chloroacetyl groups influence the overall reactivity and stability of the parent heterocyclic system. The electron-withdrawing nature of the carbonyl group, combined with the leaving group ability of chloride, creates a reactive site that can participate in cyclization reactions to form fused ring systems. Research has demonstrated that compounds bearing chloroacetyl substituents can undergo intramolecular cyclization reactions under appropriate conditions, leading to novel heterocyclic frameworks with potential biological activities.

The synthetic utility of chloroacetyl-substituted heterocycles extends to their role as precursors for generating libraries of structurally related compounds through parallel synthesis approaches. The consistent reactivity of the chloroacetyl group enables the development of standardized synthetic protocols that can accommodate diverse nucleophilic coupling partners. This reliability has made chloroacetyl-substituted tetrahydrobenzothiophenes attractive targets for pharmaceutical research, where systematic structure-activity relationship studies require access to multiple analogs with predictable synthetic accessibility.

Significance in Heterocyclic Chemistry Research

Contemporary heterocyclic chemistry research places significant emphasis on developing efficient synthetic methodologies for constructing complex molecular architectures with potential biological activities. Tetrahydrobenzothiophene derivatives occupy a prominent position in this research landscape due to their demonstrated pharmaceutical relevance and synthetic accessibility. The field has witnessed substantial progress in developing metal-free synthetic protocols that address environmental and economic concerns associated with traditional metal-catalyzed approaches.

Recent advances in heterocyclic chemistry research have focused on exploring base-catalyzed protocols for benzothiophene synthesis, particularly those involving propargyl-allenyl rearrangement mechanisms followed by cyclization reactions. These methodologies represent significant improvements over traditional approaches by eliminating the need for expensive transition metal catalysts while maintaining high synthetic efficiency. The development of such protocols has particular relevance for pharmaceutical applications where metal contamination presents regulatory challenges.

The significance of tetrahydrobenzothiophene research extends to the discovery of novel biological activities, with recent studies demonstrating potent antioxidant properties comparable to ascorbic acid in certain derivatives. Molecular docking studies have revealed specific binding interactions with proteins such as Kelch-like ECH-associated protein 1, providing mechanistic insights into the biological activities of these compounds. These findings have stimulated further research into structure-activity relationships and the development of optimized derivatives with enhanced therapeutic potential.

Current research trends in heterocyclic chemistry emphasize the importance of sustainable synthetic approaches, with deep eutectic solvents emerging as environmentally benign reaction media for heterocycle synthesis. The application of these green chemistry principles to tetrahydrobenzothiophene synthesis represents an important development that aligns with contemporary environmental consciousness in chemical research. The ability to perform heterocycle synthesis in deep eutectic solvents while maintaining high yields and selectivity positions these methodologies as viable alternatives to traditional organic solvents.

The research significance of compounds like isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in their potential to serve as versatile synthetic intermediates for accessing diverse molecular libraries. The combination of reactive functional groups within a single molecule provides multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships. This synthetic versatility, combined with the demonstrated biological relevance of tetrahydrobenzothiophene scaffolds, positions such compounds as valuable tools in contemporary drug discovery efforts.

Research Area Key Developments Significance
Synthetic Methodology Metal-free base-catalyzed protocols Environmental sustainability, cost reduction
Biological Activity Antioxidant and antibacterial properties Therapeutic potential, drug discovery
Green Chemistry Deep eutectic solvent applications Environmental impact reduction
Structure-Activity Relationships Molecular docking and activity correlation Rational drug design
Pharmaceutical Applications Clinical drug development Human health improvement

Properties

IUPAC Name

propan-2-yl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-8(2)19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-15/h8H,3-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZKBYVOSQIULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride to form the chloroacetyl derivative. This intermediate is then reacted with isopropyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is widely used in scientific research, particularly in the field of proteomics . It serves as a specialty reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.

Mechanism of Action

The mechanism of action of Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This covalent modification can alter the activity, stability, or localization of the target proteins, thereby providing insights into their biological functions . The molecular targets and pathways involved depend on the specific proteins being studied and the nature of the modifications introduced.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Ring System CAS Number
Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) C₁₄H₁₈ClNO₃S 315.82 Chloroacetyl amino 4,5,6,7-Tetrahydrobenzo 60442-41-3
Isopropyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₇H₂₁N₃O₃S₃ 411.55 Thiadiazolyl-sulfanyl acetamido 4,5,6,7-Tetrahydrobenzo 332874-62-1
Isopropyl 2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₉H₂₀ClNO₃S 377.88 2-Chlorobenzoylamino 4,5,6,7-Tetrahydrobenzo 353782-05-5
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₂H₁₄ClNO₃S 287.76 Chloroacetyl amino 5,6-Dihydrocyclopenta Not provided
Methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₁₃H₁₆ClNO₃S 301.79 Chloroacetyl amino 5,6,7,8-Tetrahydrocyclohepta 560080-98-0
Key Observations:

Ring System Variations: The target compound and its benzo[b]thiophene analogs () feature a 6-membered tetrahydrobenzo ring, whereas the cyclopenta and cyclohepta analogs () have 5- and 7-membered rings, respectively.

The 2-chlorobenzoylamino substituent in adds aromaticity and lipophilicity, which could influence solubility and membrane permeability .

Molecular Weight and Complexity :

  • The thiadiazolyl analog () has the highest molecular weight (411.55 g/mol ) due to its tri-sulfur and nitrogen-rich structure, which may impact synthetic accessibility and pharmacokinetic properties.

Biological Activity

Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (ICAT) is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity based on existing research findings, including its mechanism of action, antitumor properties, and potential therapeutic applications.

Chemical Structure and Properties

ICAT has the molecular formula C14H18ClNO3SC_{14}H_{18}ClNO_3S and features a benzothiophene core with a chloroacetylamino substituent. The presence of these functional groups indicates that ICAT may participate in various chemical reactions, enhancing its potential for biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈ClNO₃S
Molecular Weight315.81 g/mol
CAS Number560080-98-0
IUPAC NameThis compound

The biological activity of ICAT is primarily attributed to its reactivity due to the chloroacetyl group. This group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles and leading to the formation of diverse derivatives. Additionally, the carboxylate moiety can engage in esterification or amidation reactions, enabling further functionalization and enhancing its potential as a therapeutic agent .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to ICAT. For instance, derivatives of benzothiophene have shown significant cytotoxic activity against cancer cell lines. In particular:

  • Case Study : A study evaluated several benzothiophene derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The most active compounds exhibited an IC50 range from 23.2 to 49.9 μM .
  • Mechanism : The tested compounds induced apoptosis and necrosis in cancer cells, with ICAT potentially sharing similar mechanisms due to its structural similarities .

Table: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound A (related to ICAT)23.2Induces apoptosis and necrosis
Compound B (related to benzothiophenes)49.9Cytotoxicity through cell cycle arrest
Compound C (similar structure)52.9Apoptosis induction

Therapeutic Applications

Given its structural characteristics and biological activity, ICAT may have several therapeutic applications:

  • Cancer Treatment : Due to its potential antitumor properties, ICAT could be developed as a novel chemotherapeutic agent targeting specific cancer types.
  • Neurological Disorders : Compounds with similar structures have shown acetylcholinesterase inhibitory activity, suggesting that ICAT might also possess neuroprotective properties .
  • Anti-inflammatory Agents : The ability to modify the compound through nucleophilic substitutions may lead to derivatives with anti-inflammatory effects.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance reactivity, while methanol improves crystallization .
  • Catalyst Screening : Introduce mild bases (e.g., diethylamine) to accelerate nucleophilic substitution .
  • Yield Improvement : Adjust molar ratios (e.g., 1:1.2 for limiting reagents) and monitor reaction time (overnight stirring for completion) .

Q. Table 1: Synthesis Comparison

MethodSolventCatalystYieldReference
ADioxaneNone75%
BMethanolDiethylamine85%

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles/lengths. For example, the tetrahydrobenzothiophene core shows a puckered cyclohexene ring (C–C bond length: ~1.54 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.80–1.71 ppm (cyclohexyl protons) and δ 3.78 ppm (ester methyl group) .
    • ¹³C NMR : Peaks at ~166 ppm (ester C=O) and ~160 ppm (amide C=O) confirm functional groups .
  • IR Spectroscopy : Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1268 cm⁻¹ (C–O ester linkage) .

Q. Data Interpretation Tips :

  • Cross-validate NMR shifts with computational predictions (e.g., DFT).
  • Compare IR spectra with analogous compounds (e.g., ethyl esters) to identify substituent effects .

Advanced: How can researchers resolve contradictions in reported purity levels under varying catalytic conditions?

Methodological Answer:
Discrepancies in purity often arise from:

  • Catalyst Residues : Trace palladium or amine catalysts may remain post-synthesis. Use ICP-MS or TLC to detect impurities .
  • Side Reactions : Chloroacetyl groups may hydrolyze under acidic conditions. Monitor pH and employ inert atmospheres .
  • Purification Limits : Column chromatography (silica gel, ethyl acetate/hexane) improves purity over simple filtration .

Case Study :
A 2023 study reported 95% purity via Pd-catalyzed reductive cyclization, while earlier methods achieved 85% due to incomplete ring closure. Adjusting CO surrogate concentrations (e.g., formic acid derivatives) minimized side products .

Advanced: What computational methods predict physicochemical properties, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts pKa (e.g., 13.93 ± 0.20) and logP (predicted ~4.0) .
  • Molecular Dynamics (MD) : Simulates solubility in polar solvents (e.g., methanol) based on hydrogen-bonding capacity .
  • Validation : Compare predicted boiling points (549.1°C) with thermogravimetric analysis (TGA). Discrepancies >5% suggest recalibrating force fields .

Q. Table 2: Predicted vs. Experimental Properties

PropertyPredictedExperimentalMethod
Boiling Point549.1°CN/ATGA
logP4.03.8 (HPLC)Chromatography

Advanced: How can the compound’s biological activity be systematically evaluated in antibacterial assays?

Methodological Answer:

  • Assay Design : Use microbroth dilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies :
    • Membrane Permeability : Employ SYTOX Green uptake assays.
    • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics .
  • Data Analysis : Compare IC₅₀ values with structural analogs (e.g., methyl vs. isopropyl esters) to correlate substituent effects with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.